1-Iodo-4-nitronaphthalene

Description

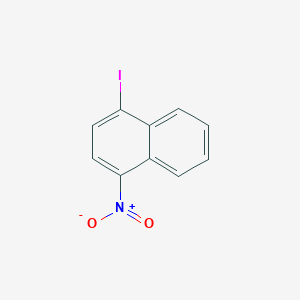

1-Iodo-4-nitronaphthalene (CAS: 58258-66-5; molecular formula: C₁₀H₆INO₂; molecular weight: 299.07 g/mol) is a halogenated nitroaromatic compound featuring an iodine substituent at the 1-position and a nitro group at the 4-position of the naphthalene ring . Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, where this compound acts as an intermediate. For example, it reacts with trimethylsilylacetylene in the presence of PdCl₂(PPh₃)₂ and CuI to yield 1-nitro-4-(trimethylsilylethynyl)naphthalene with 96% efficiency . The compound’s iodine and nitro groups confer unique electronic and steric properties, making it valuable in organic synthesis, particularly for constructing complex aromatic systems .

Properties

CAS No. |

58258-66-5 |

|---|---|

Molecular Formula |

C10H6INO2 |

Molecular Weight |

299.06 g/mol |

IUPAC Name |

1-iodo-4-nitronaphthalene |

InChI |

InChI=1S/C10H6INO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H |

InChI Key |

HZUQHYNECCOGSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Effects

- Electrophilic Substitution : The nitro group at C4 in 1-iodo-4-nitronaphthalene deactivates the ring, directing further substitutions to the iodine-bearing C1 position. In contrast, 1-methoxy-4-nitronaphthalene’s methoxy group at C1 activates the ring for electrophilic attack at C2 or C4 .

- Cross-Coupling Reactivity: The iodine substituent in this compound facilitates Pd-catalyzed couplings (e.g., Sonogashira, Suzuki), whereas 1-nitronaphthalene lacks a halogen leaving group, limiting its utility in such reactions .

- Thermal Stability : Nitro groups generally reduce thermal stability compared to halogens. For instance, 1-nitronaphthalene decomposes at lower temperatures (~200°C) than 1-iodonaphthalene (~300°C) .

Key Research Findings

Synthetic Efficiency: this compound achieves higher yields (96%) in Sonogashira couplings compared to brominated analogs (e.g., 1-bromo-4-nitronaphthalene, ~85% yield) due to iodine’s superior leaving-group ability .

Electronic Effects : Computational studies show that the nitro group in 1-nitronaphthalene reduces electron density at C4 by 40% compared to unsubstituted naphthalene, whereas the iodine in this compound induces a 25% decrease at C1 .

Toxicity Profile: Unlike 1-nitronaphthalene (classified as a possible human carcinogen), this compound exhibits lower acute toxicity, making it safer for laboratory use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.